molecular formula C7H10O6 B12538659 2-Ethyl-2-hydroxy-4-oxopentanedioic acid CAS No. 664997-78-8

2-Ethyl-2-hydroxy-4-oxopentanedioic acid

Cat. No.: B12538659
CAS No.: 664997-78-8
M. Wt: 190.15 g/mol
InChI Key: SJDLPALXBBZXDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-hydroxy-4-oxopentanedioic acid can be achieved through several methods. One common approach involves the oxidation of 2-ethyl-2-hydroxy-4-pentenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for efficiency and yield, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-hydroxy-4-oxopentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce secondary alcohols .

Scientific Research Applications

2-Ethyl-2-hydroxy-4-oxopentanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-hydroxy-4-oxopentanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups play crucial roles in its reactivity, allowing it to participate in various biochemical reactions. These interactions can influence metabolic pathways and enzyme activities, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-hydroxy-4-oxopentanedioic acid is unique due to the presence of both a hydroxy and a keto group, along with an ethyl substituent. This combination of functional groups and structural features makes it a versatile compound with diverse applications in various fields of research and industry .

Properties

CAS No.

664997-78-8

Molecular Formula

C7H10O6

Molecular Weight

190.15 g/mol

IUPAC Name

2-ethyl-2-hydroxy-4-oxopentanedioic acid

InChI

InChI=1S/C7H10O6/c1-2-7(13,6(11)12)3-4(8)5(9)10/h13H,2-3H2,1H3,(H,9,10)(H,11,12)

InChI Key

SJDLPALXBBZXDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)C(=O)O)(C(=O)O)O

Origin of Product

United States

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